molecular formula C8H10BrNO2 B3086422 3-Bromo-2,5-dimethoxyaniline CAS No. 115929-62-9

3-Bromo-2,5-dimethoxyaniline

Cat. No. B3086422
CAS RN: 115929-62-9
M. Wt: 232.07 g/mol
InChI Key: GPCODUGWJGGDIV-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethoxyaniline is a chemical compound with the CAS Number: 115929-62-9 . It has a molecular weight of 232.08 and its physical form can be either solid or liquid .


Chemical Reactions Analysis

The chemical reactivity of this compound can be analyzed using various computational methods. For instance, the Natural Bond Orbital (NBO) analysis can reveal the hyperconjugative interactions of the molecule . Additionally, the Condensed Fukui function, Molecular Electrostatic Potential (MEP), and HOMO-LUMO energies can provide insights into the molecule’s reactivity .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The storage temperature is room temperature .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethoxyaniline is not fully understood. It is believed that the compound acts as an inhibitor of various enzymes and proteins. It is thought to bind to the active site of the enzyme or protein, blocking its activity. It may also interact with other molecules in the cell, affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound can inhibit the activity of various enzymes and proteins, which can lead to a variety of effects on the cell. It is also known that this compound can interact with other molecules in the cell, affecting their function.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-2,5-dimethoxyaniline in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and can be used in a wide range of concentrations. Additionally, this compound is relatively inexpensive and widely available.
The main limitation of this compound is that its mechanism of action is not fully understood. Additionally, the compound can interact with other molecules in the cell, which can lead to unintended effects.

Future Directions

There are a number of potential future directions for the use of 3-Bromo-2,5-dimethoxyaniline in scientific research. One potential direction is the use of the compound to study the structure and function of proteins and other biological molecules. Additionally, the compound could be used to develop new inhibitors of enzymes and proteins, which could be used in drug discovery and development. This compound could also be used to study the effects of environmental pollutants on biological systems. Finally, the compound could be used to develop new materials and polymers with improved properties.

Scientific Research Applications

3-Bromo-2,5-dimethoxyaniline has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as pharmaceuticals, dyes, and polymers. It is also used in material science for the production of polymers and other materials. In biochemistry, this compound has been used for a variety of applications such as enzyme inhibition and protein labeling. It has also been used to study the structure and function of proteins and other biological molecules.

Safety and Hazards

3-Bromo-2,5-dimethoxyaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

3-bromo-2,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCODUGWJGGDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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